
Pyrrhoxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrhoxanthin is a terpene lactone.
Pyrrhoxanthin is a natural product found in Thoracosphaera heimii, Corbicula japonica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Reisolation and Characterization
Pyrrhoxanthin, a carotenoid, has been reisolated from natural blooms of Ceratium spp. and characterized spectroscopically. It was studied for its absolute configuration, contributing to our understanding of carotenoids in nature (Aakermann & Liaaen-Jensen, 1992).
Synthesis and Structural Study
The total synthesis of naturally configured pyrrhoxanthin has been a subject of interest due to its unique structure among carotenoids. This synthesis provides insights into the properties of pyrrhoxanthin and its potential participation in photosynthesis in plankton (Burghart & Brückner, 2008).
First Total Synthesis
The first total synthesis of pyrrhoxanthin was achieved, which is crucial for studying its properties and potential applications in various scientific fields (Yamano & Ito, 1993).
NMR Analysis
Detailed Nuclear Magnetic Resonance (NMR) studies on pyrrhoxanthin have been conducted, providing comprehensive insights into its structure and properties. This research is vital for understanding the molecule's behavior and potential applications (Englert, Aakermann, & Liaaen-Jensen, 1993).
Stille Reaction in Synthesis
The Stille reaction has been used in the synthesis of pyrrhoxanthin, demonstrating the compound's complex synthetic route and highlighting the challenges in its synthesis (Vaz, Domínguez, Álvarez, & de Lera, 2006).
Alternative Methods for Synthesis
Enantiopure pyrrhoxanthin synthesis has been explored through alternative methods, enhancing our understanding of this complex molecule and paving the way for further studies in carotenoid chemistry (Vaz, Otero, Álvarez, & de Lera, 2013).
Propiedades
Fórmula molecular |
C39H48O6 |
|---|---|
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
[(1R)-4-[(3E,5E,7E,9E,11Z)-11-[4-[(E)-2-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]ethenyl]-5-oxofuran-2-ylidene]-3,10-dimethylundeca-3,5,7,9-tetraen-1-ynyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C39H48O6/c1-26(16-17-34-28(3)21-33(43-29(4)40)25-36(34,5)6)14-12-10-11-13-15-27(2)20-32-22-30(35(42)44-32)18-19-39-37(7,8)23-31(41)24-38(39,9)45-39/h10-15,18-20,22,31,33,41H,21,23-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,32-20-/t31-,33+,38+,39-/m0/s1 |
Clave InChI |
YDSRGWPRPWTZCK-CHOIYNEVSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)C#C/C(=C/C=C/C=C/C=C(\C)/C=C\2/C=C(C(=O)O2)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C)/C |
SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C#CC(=CC=CC=CC=C(C)C=C2C=C(C(=O)O2)C=CC34C(CC(CC3(O4)C)O)(C)C)C |
SMILES canónico |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C#CC(=CC=CC=CC=C(C)C=C2C=C(C(=O)O2)C=CC34C(CC(CC3(O4)C)O)(C)C)C |
Sinónimos |
pyrrhoxanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



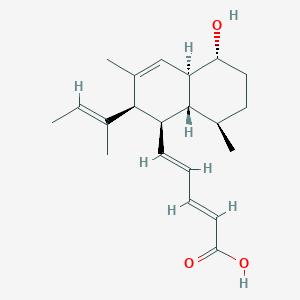


![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)
![4-methoxy-N-[[1-[(3-methyl-2-thiophenyl)-oxomethyl]-3-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1255380.png)
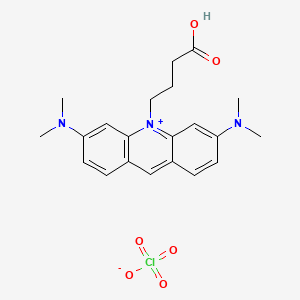
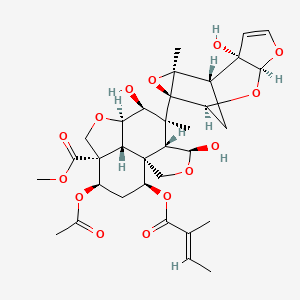
![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)
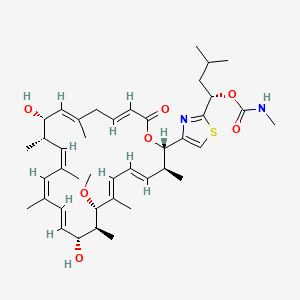
![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)


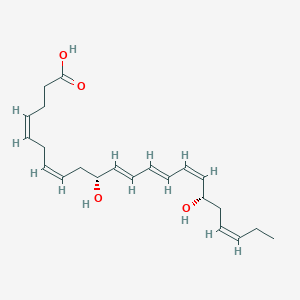
![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)